molecular formula C10H17NO2 B14576946 Methyl 2-methyl-3-(piperidin-1-yl)prop-2-enoate CAS No. 61423-48-1

Methyl 2-methyl-3-(piperidin-1-yl)prop-2-enoate

Cat. No.: B14576946
CAS No.: 61423-48-1
M. Wt: 183.25 g/mol
InChI Key: ISVNHFALOZXUEN-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(piperidin-1-yl)prop-2-enoate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

61423-48-1

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-methyl-3-piperidin-1-ylprop-2-enoate

InChI

InChI=1S/C10H17NO2/c1-9(10(12)13-2)8-11-6-4-3-5-7-11/h8H,3-7H2,1-2H3

InChI Key

ISVNHFALOZXUEN-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCCCC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-(piperidin-1-yl)prop-2-enoate typically involves the reaction of a piperidine derivative with an appropriate ester. One common method is the reaction of 2-methyl-3-(piperidin-1-yl)propanoic acid with methanol in the presence of a catalyst to form the ester. The reaction conditions often include refluxing the mixture to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(piperidin-1-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-3-(piperidin-1-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(piperidin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-(piperidin-1-yl)propanoate
  • Methyl 3-piperidino-2-methylpropionate
  • Methyl 3-piperidinoisobutyrate

Uniqueness

Methyl 2-methyl-3-(piperidin-1-yl)prop-2-enoate is unique due to its specific structural features and reactivity. The presence of the piperidine ring and the ester group allows for diverse chemical modifications and applications. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties, making it valuable in various research and industrial contexts .

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